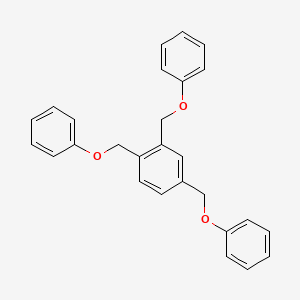
2,3-bis(butylsulfonyl)propyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(butylsulfonyl)propyl benzoate, also known as BBP, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 2,3-bis(butylsulfonyl)propyl benzoate is not well understood. However, studies have suggested that it may act as a disruptor of the endocrine system, specifically the androgen and estrogen pathways. 2,3-bis(butylsulfonyl)propyl benzoate has also been shown to induce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
2,3-bis(butylsulfonyl)propyl benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate has been shown to induce DNA damage and inhibit cell proliferation. In animal studies, 2,3-bis(butylsulfonyl)propyl benzoate has been shown to affect reproductive and developmental outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its thermal stability, making it suitable for use in high-temperature reactions. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate is relatively easy to synthesize and purify. However, one of the limitations of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its potential toxicity, requiring researchers to take appropriate safety precautions.
Direcciones Futuras
There are several future directions for 2,3-bis(butylsulfonyl)propyl benzoate research. One area of interest is its potential use as a plasticizer in PVC products. Researchers are investigating ways to improve the compatibility of 2,3-bis(butylsulfonyl)propyl benzoate with PVC and reduce its potential toxicity. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate's antimicrobial properties make it a potential candidate for use in medical devices and food packaging. Researchers are investigating ways to optimize its antimicrobial activity while minimizing its potential toxicity. Finally, 2,3-bis(butylsulfonyl)propyl benzoate's potential as an endocrine disruptor warrants further investigation to better understand its mechanism of action and potential health effects.
Métodos De Síntesis
2,3-bis(butylsulfonyl)propyl benzoate can be synthesized using a simple two-step process. The first step involves the reaction of butylsulfonyl chloride with 2,3-dihydroxypropyl benzoate in the presence of a base such as pyridine. This results in the formation of 2,3-bis(butylsulfonyl)propyl benzoate. The second step involves the purification of the compound using recrystallization techniques.
Aplicaciones Científicas De Investigación
2,3-bis(butylsulfonyl)propyl benzoate has been extensively studied for its potential applications in various fields. It has been shown to exhibit excellent thermal stability, making it suitable for use in heat-resistant polymers and coatings. 2,3-bis(butylsulfonyl)propyl benzoate has also been studied for its potential application as a plasticizer in polyvinyl chloride (PVC) products. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate has been investigated for its antimicrobial properties, making it a potential candidate for use in medical devices and food packaging.
Propiedades
IUPAC Name |
2,3-bis(butylsulfonyl)propyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)15-17(26(22,23)13-6-4-2)14-24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVUZBQQWQKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(butylsulfonyl)propyl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5235900.png)

![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5235929.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)
![3-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5235958.png)
![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)